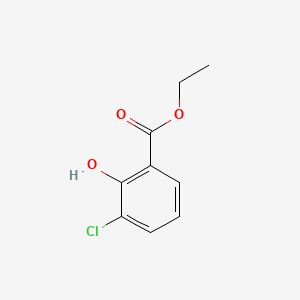

Ethyl 3-chloro-2-hydroxybenzoate

Description

Ethyl 3-chloro-2-hydroxybenzoate (C₉H₉ClO₃) is an aromatic ester featuring a benzene ring substituted with hydroxyl (-OH), chloro (-Cl), and ethyl ester (-COOEt) groups at positions 2, 3, and 1, respectively. This compound is primarily utilized in organic synthesis, such as in Sonogashira coupling reactions to construct complex biaryl systems . Its structural uniqueness lies in the ortho positioning of the hydroxyl and chloro groups, which influences electronic properties, solubility, and reactivity compared to analogues.

Properties

CAS No. |

56961-32-1 |

|---|---|

Molecular Formula |

C9H9ClO3 |

Molecular Weight |

200.62 g/mol |

IUPAC Name |

ethyl 3-chloro-2-hydroxybenzoate |

InChI |

InChI=1S/C9H9ClO3/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5,11H,2H2,1H3 |

InChI Key |

ODGDGWPLWHOHEP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-chloro-2-hydroxybenzoate can be synthesized through the esterification of 3-chloro-2-hydroxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and ethanol with a catalytic amount of sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is then cooled, and the product is extracted and purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-2-hydroxybenzoate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-chloro-2-hydroxybenzoic acid and ethanol.

Substitution: The chlorine atom on the benzene ring can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The hydroxyl group can undergo oxidation to form corresponding quinones, while reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Hydrolysis: 3-chloro-2-hydroxybenzoic acid and ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Quinones.

Reduction: Alcohols.

Scientific Research Applications

Ethyl 3-chloro-2-hydroxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of ethyl 3-chloro-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 3-chloro-2-hydroxybenzoic acid, which can then interact with enzymes or receptors in biological systems. The chlorine and hydroxyl groups on the benzene ring contribute to its reactivity and potential biological effects .

Comparison with Similar Compounds

Positional Isomers and Substitution Patterns

Key structural analogues include methyl esters with varying chloro and hydroxyl group positions (Table 1). Ethyl 3-chloro-2-hydroxybenzoate differs from these in ester alkyl chain length (ethyl vs. methyl) and substituent arrangement:

Key Observations :

- Ethyl vs. Methyl Esters : The ethyl group increases lipophilicity and may reduce crystallization tendencies compared to methyl esters, impacting solubility in organic solvents .

- Ortho Substitution : The 3-Cl and 2-OH arrangement in this compound creates intramolecular hydrogen bonding, stabilizing the molecule and altering acidity (pKa) compared to meta or para isomers .

Functionalized Derivatives

This compound serves as a precursor for complex molecules. For example, in the synthesis of Ethyl-5-(5-bromo-2-hydroxybenzoyl)-3-chloro-2-hydroxybenzoate (57d), bromination at position 5 introduces steric bulk and electronic effects, reducing yield (36%) compared to simpler derivatives .

Physical and Chemical Properties

Biological Activity

Ethyl 3-chloro-2-hydroxybenzoate, a derivative of salicylic acid, has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the compound's biological mechanisms, effectiveness against various pathogens, and its potential therapeutic applications.

Chemical Structure and Properties

This compound features an ester functional group with chlorine and hydroxy substituents on the benzene ring. This unique structure enhances its reactivity and interaction with biological targets, allowing it to modulate enzyme activity and receptor binding effectively.

The biological activity of this compound is primarily attributed to:

- Interaction with Enzymes : The hydroxy group can form hydrogen bonds with active sites on enzymes, while the chlorine atom may influence the compound's binding affinity.

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. Its effectiveness is likely due to its ability to disrupt microbial cell membranes or inhibit essential enzymatic processes.

- Anti-inflammatory Effects : Preliminary research suggests that this compound may also possess anti-inflammatory properties, making it a candidate for further pharmaceutical development.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Case Studies and Research Findings

- Antimicrobial Studies : A study conducted on various bacterial strains demonstrated that this compound inhibited growth in Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent.

- Anti-inflammatory Research : In vitro assays showed that this compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophage cell lines. This suggests a mechanism where the compound could be used in treating inflammatory conditions .

- In Silico Studies : Computational modeling has indicated that this compound binds effectively to key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. These findings support its role as a potential anti-inflammatory drug candidate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.